molecular formula C14H11BrN2O3S B13983806 1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine

1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13983806
M. Wt: 367.22 g/mol
InChI Key: GSNFUONVRPIZIE-UHFFFAOYSA-N
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Description

1-(4-Bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenylsulfonyl group and a methoxy group attached to a pyrrolo[2,3-c]pyridine core. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

The synthesis of 1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the Bromophenylsulfonyl Group: This step involves the sulfonylation of the pyrrolo[2,3-c]pyridine core using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromophenylsulfonyl group can be reduced to a phenylsulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an inhibitor of specific enzymes and as a probe for investigating biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. The methoxy group may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(4-Bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine can be compared with other similar compounds, such as:

    1-(4-Bromophenylsulfonyl)pyrrolidine: This compound lacks the methoxy group and has a different core structure, leading to distinct chemical and biological properties.

    4-Methoxy-1H-pyrrolo[2,3-c]pyridine:

    1-(4-Bromophenylsulfonyl)-4-methoxybenzene: This compound has a simpler aromatic core and different electronic properties compared to the pyrrolo[2,3-c]pyridine derivative.

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H11BrN2O3S

Molecular Weight

367.22 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-methoxypyrrolo[2,3-c]pyridine

InChI

InChI=1S/C14H11BrN2O3S/c1-20-14-9-16-8-13-12(14)6-7-17(13)21(18,19)11-4-2-10(15)3-5-11/h2-9H,1H3

InChI Key

GSNFUONVRPIZIE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CN(C2=CN=C1)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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